2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Description
2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a salicylamide derivative characterized by a benzamide core substituted with a hydroxy group at position 2 and an amide-linked para-substituted phenyl group bearing a pyridin-4-ylmethyl moiety. The compound is synthesized via amide coupling between salicylic acid derivatives and substituted anilines, likely under catalytic conditions similar to those reported for related compounds (e.g., triethylamine-mediated synthesis ).
Properties
IUPAC Name |
2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-4-2-1-3-17(18)19(23)21-16-7-5-14(6-8-16)13-15-9-11-20-12-10-15/h1-12,22H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUICLKEUXDSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Key Reactions
- Oxidation : Hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The amide group can be reduced to an amine.
- Substitution : Aromatic rings can undergo electrophilic or nucleophilic substitutions.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 2-Oxo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
| Reduction | LiAlH₄, NaBH₄ | 2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine |
| Substitution | Halogens, Amines | Various substituted derivatives |
Antimicrobial Activity
Research has demonstrated that 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide exhibits significant antibacterial effects against Gram-positive bacteria. Preliminary studies suggest its potential utility in treating bacterial infections, making it a candidate for further development in antimicrobial therapies.
Antitumor Activity
The compound has shown promising results in anticancer research. Derivatives of similar benzamide compounds have exhibited cytotoxic effects against various cancer cell lines, including nasopharyngeal epithelial tumors. Structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance antitumor efficacy .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its binding involves hydrogen bonding, hydrophobic interactions, and π-π stacking with molecular targets such as enzymes or receptors.
Industrial Applications
The compound is also utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers. Its unique structural features allow for the modification of material properties, making it valuable in material science .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus, suggesting potential clinical applications in treating infections .
- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents. The study showed a substantial increase in apoptotic cells when treated with these compounds compared to controls .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition properties revealed that related compounds could effectively inhibit carbonic anhydrases involved in various physiological processes, suggesting a pathway for therapeutic interventions .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structure places it within a broader class of hydroxy-substituted benzamides. Key analogs and their substituent-driven differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The pyridin-4-ylmethyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., CF₃ or methoxy groups).
- Solubility : Methyl or methoxy substituents (e.g., in Rip-D or 4-methylpyridin-2-yl derivatives ) improve aqueous solubility relative to halogenated analogs.
- Metabolic Stability: Electron-withdrawing groups (Cl, CF₃) in compounds like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide may slow oxidative metabolism, as noted in general drug metabolism principles .
Key Insights:
- Antimicrobial Potential: Chloro and nitro substituents enhance cytotoxicity in gut bacteria models , suggesting that the target compound’s pyridinylmethyl group may modulate similar pathways if metabolically activated.
- Receptor Targeting : The pyridine moiety in the target compound could facilitate interactions with kinases or G-protein-coupled receptors (GPRs), as seen in Cpd9’s GPR120 antagonism .
Biological Activity
2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₃H₁₃N₂O₂, this compound features a hydroxyl group and an amide functional group, which are crucial for its interaction with biological targets. The presence of the pyridine ring is particularly significant, as it is known to participate in various biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, particularly in the fields of antimicrobial and anticancer therapies. Below are some key findings related to its biological activity:
- Antimicrobial Activity : The compound has shown significant antibacterial effects against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.
- Antitumor Activity : Preliminary studies indicate that derivatives of similar benzamide compounds exhibit cytotoxic effects against various cancer cell lines, including nasopharyngeal epithelial tumors . The structure-activity relationship (SAR) studies highlight that modifications in the benzamide structure can enhance its antitumor efficacy.
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, related compounds have been shown to inhibit DNA methyltransferases, which play a role in gene regulation and cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features.
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and potential interaction with biological targets |
| Pyridine Ring | Contributes to the compound's ability to interact with various receptors and enzymes |
| Amide Functional Group | Essential for maintaining structural integrity and facilitating binding interactions |
Case Studies
Several studies have been conducted to explore the efficacy of this compound and its derivatives:
- Anticancer Efficacy : In a study evaluating the cytotoxic effects of related benzamide derivatives on cancer cell lines, it was found that modifications to the benzamide structure significantly affected their potency. Compounds that maintained the hydroxyl group while varying other substituents showed enhanced activity against tumor cells .
- Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds revealed that those with specific pyridine substitutions had superior activity against resistant strains of bacteria, indicating a promising avenue for drug development .
- Enzyme Inhibition : Research into the inhibition of DNA methyltransferases by benzamide derivatives has shown that certain structural modifications could lead to increased selectivity and potency, making them suitable candidates for further development as therapeutic agents .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | 2-Hydroxybenzoyl chloride, Et₃N, DCM | 45–55 | ≥95% |
| Purification | Silica gel, EtOAc/Hexane | 70–80 | ≥98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
